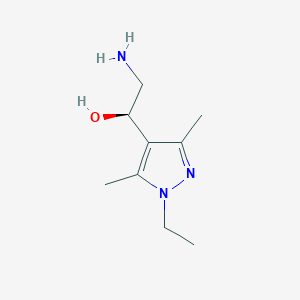

(1R)-2-amino-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol

Description

Properties

Molecular Formula |

C9H17N3O |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

(1R)-2-amino-1-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethanol |

InChI |

InChI=1S/C9H17N3O/c1-4-12-7(3)9(6(2)11-12)8(13)5-10/h8,13H,4-5,10H2,1-3H3/t8-/m0/s1 |

InChI Key |

LZCICZYRMCUKON-QMMMGPOBSA-N |

Isomeric SMILES |

CCN1C(=C(C(=N1)C)[C@H](CN)O)C |

Canonical SMILES |

CCN1C(=C(C(=N1)C)C(CN)O)C |

Origin of Product |

United States |

Biological Activity

(1R)-2-amino-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol, also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula CHNO and a molecular weight of 183.25 g/mol, is characterized by a unique structure that may influence its interaction with biological targets.

The compound's structural characteristics are crucial for understanding its biological activity. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 183.25 g/mol |

| IUPAC Name | (1R)-2-amino-1-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethanol |

| Purity | Typically 95% |

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The specific biological activity of this compound has been explored in various studies.

Antimicrobial Activity

A study evaluating the antimicrobial properties of several pyrazole derivatives found that compounds similar to this compound exhibited significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial effects .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been linked to their ability to inhibit cyclooxygenase enzymes (COX). Compounds that share structural similarities with this compound have shown promise in reducing inflammation in preclinical models, suggesting that this compound may also possess similar effects.

Anticancer Activity

Preliminary studies have indicated that pyrazole derivatives can induce apoptosis in cancer cells. For instance, certain analogs demonstrated significant cytotoxicity against various cancer cell lines with IC values ranging from 0.11 to 5.51 μM . The mechanism appears to involve the activation of apoptotic pathways and inhibition of tumor growth.

Case Study 1: Antibacterial Efficacy

In a comparative study involving multiple pyrazole derivatives, this compound was tested against clinical isolates of bacteria. The results indicated that this compound had a notable effect on biofilm formation and bacterial viability, suggesting its potential as a therapeutic agent for bacterial infections .

Case Study 2: Cytotoxicity in Cancer Cells

Another study assessed the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. The results showed that compounds structurally related to this compound could significantly reduce cell viability through apoptosis induction mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

A comparative analysis of structurally related pyrazole derivatives highlights key differences in substituents, stereochemistry, and physicochemical properties:

Key Observations:

Solubility and Lipophilicity: The target compound’s direct 2-aminoethanol substituent enhances water solubility (predicted LogP ~0.5) compared to the lipophilic 3,4-difluoroaniline derivative (LogP ~2.8) . This suggests superior bioavailability for the target in aqueous environments. The methylene-linked aminoethanol in ’s compound (LogP ~0.7) balances flexibility and moderate hydrophilicity, though its lack of stereochemical definition may reduce target specificity .

Stereochemical Influence: The (1R)-configuration in the target compound may confer selective interactions with chiral biological targets, such as enzymes or receptors, a feature absent in non-chiral analogs like the compound .

Synthetic Accessibility: and describe pyrazole-thiophene hybrids synthesized via reflux in ethanol or hydrazide intermediates, suggesting analogous routes for the target compound’s synthesis.

Biological Implications: The 3,4-difluoroaniline derivative’s lipophilicity () may favor blood-brain barrier penetration, while the target’s hydrophilicity could limit CNS activity but enhance renal excretion .

Research Findings and Limitations

- Gaps in Data : The provided evidence lacks explicit pharmacological or crystallographic data for the target compound. Structural comparisons rely on inferred properties from analogs and computational predictions.

- SHELX Relevance : While details SHELX software for crystallography, its applicability to the target compound remains speculative without structural data .

Preparation Methods

General Synthetic Strategy

The synthesis of (1R)-2-amino-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol typically involves multi-step organic reactions combining a functionalized pyrazole derivative with an amino alcohol precursor or epoxide intermediate. The process emphasizes stereochemical control to obtain the (1R) enantiomer with high enantiomeric purity.

Key Synthetic Steps

Step 1: Preparation of Functionalized Pyrazole Fragment

The pyrazole core, 1-ethyl-3,5-dimethyl-1H-pyrazole, is first synthesized or obtained, then functionalized through Mannich-type reactions to introduce the aminoalkyl side chain. For example, methylamine and paraformaldehyde react with the pyrazole to form an amino-substituted intermediate.Step 2: Formation of Chiral Epoxide Intermediate

Epoxides such as aryloxy oxiranes are prepared from substituted phenols and epichlorohydrin under reflux with bases like potassium carbonate. These epoxides serve as electrophilic partners for nucleophilic ring-opening reactions.Step 3: Nucleophilic Ring-Opening of Epoxide with Amino Pyrazole

The amino-substituted pyrazole reacts with the chiral epoxide under controlled conditions (solvents like ethanol, acetonitrile, or toluene; sometimes microwave-assisted heating) to form the β-amino alcohol structure. Microwave irradiation significantly reduces reaction times and improves yields.Step 4: Enantiomeric Resolution and Stereochemical Control

Jacobsen’s hydrolytic kinetic resolution using (R,R)- or (S,S)-salen cobalt(III) catalysts allows preparation of enantioenriched epoxides, which upon ring-opening yield the desired (1R)-enantiomer of the β-amino alcohol. Chiral HPLC confirms enantiomeric excesses greater than 96%.Step 5: Purification and Characterization

Products are purified by crystallization or silica gel chromatography. Characterization includes NMR (1H, 13C), HRMS, and chiral HPLC to confirm structure, purity, and stereochemistry.

Representative Reaction Scheme (Simplified)

| Step | Reagents & Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1 | 1-ethyl-3,5-dimethyl-1H-pyrazole + methylamine + paraformaldehyde | Amino-substituted pyrazole (amine fragment) | Mannich-type reaction |

| 2 | Substituted phenol + epichlorohydrin + K2CO3, reflux | Chiral epoxide intermediate | Aryloxy oxirane formation |

| 3 | Amino-substituted pyrazole + chiral epoxide, solvent (EtOH/MeCN/toluene), microwave irradiation | β-amino alcohol (racemic or enantioenriched) | Epoxide ring-opening |

| 4 | Jacobsen’s catalyst (R,R or S,S) + racemic epoxide | Enantioenriched epoxide | Hydrolytic kinetic resolution |

| 5 | Purification by chromatography/crystallization | This compound | Confirmed by chiral HPLC |

Analytical Data and Yield Optimization

Solvent Effects

Microwave-Assisted Synthesis

Enantiomeric Purity

- Enantiomeric excesses >96% achieved via Jacobsen’s hydrolytic kinetic resolution.

- Chiral HPLC is used for precise quantification.

Comparative Table of Preparation Parameters

| Parameter | Conventional Heating | Microwave Irradiation | Notes |

|---|---|---|---|

| Reaction Time | 24–48 hours | <1 hour | Microwave significantly faster |

| Solvent | Ethanol, Acetonitrile, Toluene | Acetonitrile, Ethanol | Both solvents effective under microwave |

| Yield | Moderate to good (40–84%) | High (up to 90% reported) | Microwave improves yield |

| Side Reactions | Ethanol addition to epoxide | Minimal | Controlled by solvent choice |

| Enantiomeric Excess | Dependent on resolution step | >96% with Jacobsen catalyst | High stereoselectivity |

Summary Table of Key Synthetic Data

Final Remarks

The preparation of this compound is a sophisticated, multi-step synthetic process involving chiral resolution and careful reaction condition optimization. The use of microwave irradiation and Jacobsen’s catalysts enhances efficiency and stereoselectivity, producing a compound of high purity and biological relevance. These methods provide a robust platform for further medicinal chemistry exploration and potential therapeutic development targeting inflammation pathways.

Q & A

Q. Which in vitro models evaluate pharmacokinetic properties?

- Models :

- Caco-2 cells : Predict intestinal absorption .

- Microsomal stability assays : Measure metabolic degradation (CYP450 enzymes) .

- Plasma protein binding : Ultrafiltration or equilibrium dialysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.